1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane
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Overview
Description
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane is a complex organic compound that features both an imidazole ring and an azepane ring The imidazole ring is known for its presence in many biologically active molecules, while the azepane ring is a seven-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the imidazole ring followed by the introduction of the sulfonyl group and the azepane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The imidazole and azepane rings can undergo substitution reactions where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential drug candidate.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The azepane ring provides structural flexibility, allowing the compound to adopt different conformations and interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane: Similar structure but with a different ring system.
(1,2-Dimethyl-1H-imidazol-4-yl)methylamine: Contains the imidazole ring but lacks the azepane ring.
Uniqueness
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3-phenylazepane is unique due to the combination of the imidazole and azepane rings, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-3-phenylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-14-18-17(13-19(14)2)23(21,22)20-11-7-6-10-16(12-20)15-8-4-3-5-9-15/h3-5,8-9,13,16H,6-7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCFQGFLUCKPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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